molecular formula C8H8N2 B1613024 1-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 860297-49-0

1-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1613024
CAS No.: 860297-49-0
M. Wt: 132.16 g/mol
InChI Key: GGPMDNQTEJJLMQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division and microtubule dynamics . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound forms hydrogen bonds with specific amino acid residues in the colchicine-binding site of tubulin, enhancing its inhibitory effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis . It also affects the dynamics of microtubules, which are critical for maintaining cell structure and function . Furthermore, this compound has been observed to alter the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the colchicine-binding site of tubulin, forming hydrogen bonds with specific amino acid residues . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . Additionally, this compound modulates the activity of various enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its biochemical properties . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in in vitro and in vivo studies . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of enzymes involved in the metabolism of nucleotides and amino acids . Additionally, it affects the levels of key metabolites, influencing cellular energy production and biosynthetic processes . These interactions contribute to the compound’s overall biochemical and pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs are critical factors that determine its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it may undergo post-translational modifications that direct it to specific organelles or cellular compartments . These targeting signals play a crucial role in determining the compound’s subcellular distribution and its subsequent biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine typically involves palladium-mediated coupling reactions. One common method is the Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This reaction is followed by cyclization to form the desired pyrrolo[2,3-c]pyridine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale palladium-catalyzed coupling reactions, which are scalable and efficient for producing significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-Methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-pyrrolo[3,2-c]pyridine
  • 1H-pyrrolo[2,3-b]pyridine
  • Pyrrolo[2,3-d]pyrimidine

Uniqueness: 1-Methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural configuration, which imparts distinct electronic properties and biological activities. Compared to other similar compounds, it exhibits higher selectivity and potency in inhibiting certain protein kinases, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

1-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-5-3-7-2-4-9-6-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPMDNQTEJJLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632695
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860297-49-0
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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